molecular formula C17H30O2 B12642934 (Z)-Hex-3-enyl undec-10-enoate CAS No. 85711-95-1

(Z)-Hex-3-enyl undec-10-enoate

Cat. No.: B12642934
CAS No.: 85711-95-1
M. Wt: 266.4 g/mol
InChI Key: XCVDCWGZWKLBOB-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Hex-3-enyl undec-10-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a hexenyl group and an undecenoate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Hex-3-enyl undec-10-enoate typically involves the esterification reaction between (Z)-hex-3-en-1-ol and undec-10-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hex-3-enyl undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

(Z)-Hex-3-enyl undec-10-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in pheromone signaling in insects.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (Z)-Hex-3-enyl undec-10-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signaling cascade that results in the perception of smell. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    (E)-Hex-3-enyl undec-10-enoate: Similar structure but with a different geometric configuration.

    Hexyl undec-10-enoate: Lacks the double bond in the hexenyl group.

    (Z)-Hex-3-enyl decanoate: Similar structure but with a shorter carbon chain.

Uniqueness

(Z)-Hex-3-enyl undec-10-enoate is unique due to its specific geometric configuration and the presence of both a hexenyl and an undecenoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85711-95-1

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[(Z)-hex-3-enyl] undec-10-enoate

InChI

InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3,6,8H,1,4-5,7,9-16H2,2H3/b8-6-

InChI Key

XCVDCWGZWKLBOB-VURMDHGXSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)CCCCCCCCC=C

Canonical SMILES

CCC=CCCOC(=O)CCCCCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.